(1R,2S,4R)-4-Aminocyclopentane-1,2-diol
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Overview
Description
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol is a chiral compound with the molecular formula C5H11NO2 It is a cyclopentane derivative with an amino group and two hydroxyl groups attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol can be achieved through several methods. One common approach involves the stereoselective synthesis starting from diaceton-D-glucose. The process includes protection of the hydroxyl groups, selective deprotection, and subsequent reactions to introduce the amino group and hydroxyl groups in the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and reaction conditions to achieve the desired stereochemistry and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and lysosomal storage disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes. For example, as a glycosidase inhibitor, it mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. This inhibition can lead to therapeutic effects in diseases where glycosidase activity is dysregulated .
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,4R)-4-Amino-1,2,3-cyclopentanetriol: Another cyclopentane derivative with similar functional groups but different stereochemistry.
(1R,2S,4R)-4-Aminocyclopentane-1,2,3-triol: A compound with an additional hydroxyl group compared to (1R,2S,4R)-4-Aminocyclopentane-1,2-diol.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can lead to different biological activities and applications compared to its similar compounds .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H11NO2/c6-3-1-4(7)5(8)2-3/h3-5,7-8H,1-2,6H2/t3?,4-,5+ |
InChI Key |
BZYZDDQTPCPKNV-NVGWPGHNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC1N)O)O |
Canonical SMILES |
C1C(CC(C1O)O)N |
Origin of Product |
United States |
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